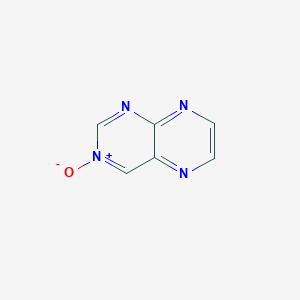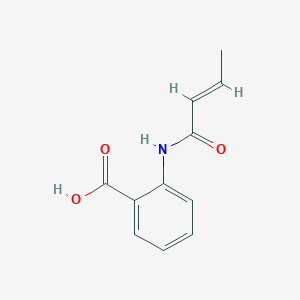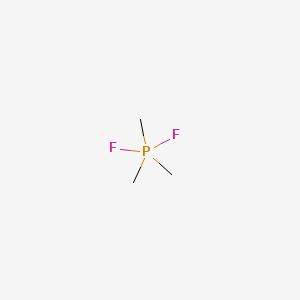
Trimethyldifluorophosphorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyldifluorophosphorane is an organophosphorus compound with the molecular formula C₃H₉F₂P . It is characterized by the presence of three methyl groups and two fluorine atoms bonded to a phosphorus atom. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethyldifluorophosphorane can be synthesized through the fluorination of trimethylphosphine sulfide using antimony trifluoride. The reaction typically involves the following steps:
Starting Material: Trimethylphosphine sulfide.
Reagent: Antimony trifluoride.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production and optimization of yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Trimethyldifluorophosphorane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organophosphorus compounds with different substituents .
Aplicaciones Científicas De Investigación
Trimethyldifluorophosphorane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a tool for studying biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of trimethyldifluorophosphorane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological studies .
Comparación Con Compuestos Similares
Dimethyltrifluorophosphorane (C₂H₆F₃P): Contains two methyl groups and three fluorine atoms.
Trimethylphosphine (C₃H₉P): Contains three methyl groups and no fluorine atoms.
Comparison: Trimethyldifluorophosphorane is unique due to the presence of both methyl and fluorine groups, which confer distinct chemical properties. Compared to dimethyltrifluorophosphorane, it has one less fluorine atom, affecting its reactivity and stability. Trimethylphosphine, lacking fluorine atoms, exhibits different reactivity patterns and applications .
Propiedades
Fórmula molecular |
C3H9F2P |
|---|---|
Peso molecular |
114.07 g/mol |
Nombre IUPAC |
difluoro(trimethyl)-λ5-phosphane |
InChI |
InChI=1S/C3H9F2P/c1-6(2,3,4)5/h1-3H3 |
Clave InChI |
YLYXRFTZNPBMRW-UHFFFAOYSA-N |
SMILES canónico |
CP(C)(C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
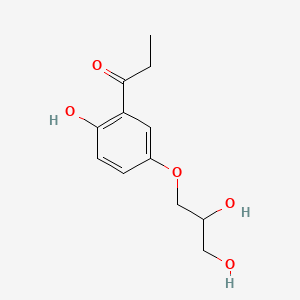
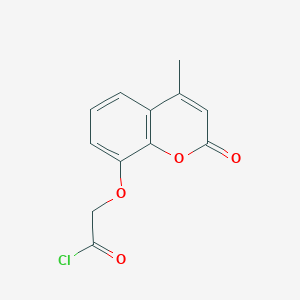
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)
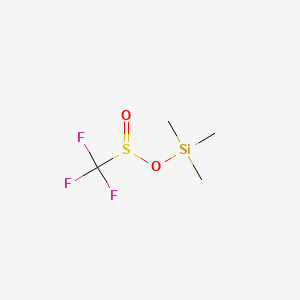
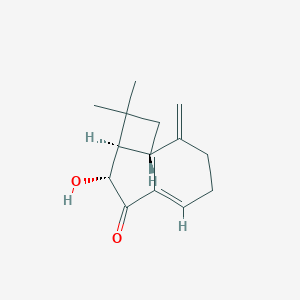

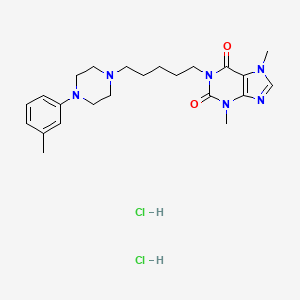

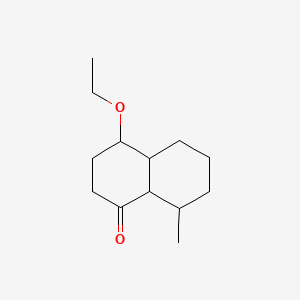
![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)
